N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H20FN3O2S2 and its molecular weight is 465.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Recent studies have detailed the synthesis and evaluation of novel thieno[3,2-d]pyrimidine derivatives, showcasing their potential for antitumor activity. For example, Hafez and El-Gazzar (2017) described the synthesis of thieno[3,2-d]pyrimidine derivatives showing potent anticancer activity against various human cancer cell lines, comparable to doxorubicin (Hafez & El-Gazzar, 2017). Additionally, Subasri et al. (2016) reported on the crystal structures of similar compounds, highlighting their folded conformation and intramolecular hydrogen bonding stabilizing their structure (Subasri et al., 2016).
Anticancer and Antibacterial Activity
Several studies have focused on the biological activities of thieno[3,2-d]pyrimidine derivatives, including their anticancer and antibacterial properties. Gangjee et al. (2008) synthesized classical and nonclassical analogues of thieno[2,3-d]pyrimidine antifolates as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing significant antitumor activity (Gangjee, Qiu, Li, & Kisliuk, 2008). Similarly, Sunder and Maleraju (2013) synthesized derivatives with significant anti-inflammatory activity, which may suggest potential for cancer treatment (Sunder & Maleraju, 2013).
Molecular Docking and Computational Studies
Mary et al. (2020) performed quantum chemical insights into the molecular structure and drug likeness of a novel anti-COVID-19 molecule, demonstrating its potential by docking against SARS-CoV-2 protein. This suggests a broader application of such compounds in viral research (Mary et al., 2020).
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S2/c25-17-8-5-15(6-9-17)13-28-23(30)22-20(11-12-31-22)27-24(28)32-14-21(29)26-19-10-7-16-3-1-2-4-18(16)19/h1-6,8-9,11-12,19H,7,10,13-14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKWKSMYLXQVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.